Quinoline-8-carboxamide

概述

描述

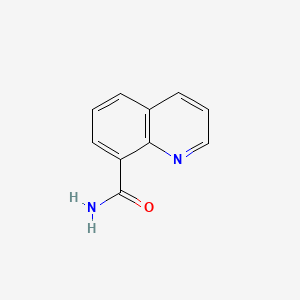

Quinoline-8-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused with a pyridine ring.

准备方法

合成路线和反应条件

喹啉-8-甲酰胺的合成可以通过多种方法实现。一种常见的方法是在特定条件下,使喹啉与羧酸衍生物反应。 例如,Gould-Jacob 和 Friedländer 合成方案是构建喹啉骨架的著名方法 。 过渡金属催化反应、无金属离子液体介导反应和绿色反应方案也被用于合成喹啉衍生物 .

工业生产方法

喹啉-8-甲酰胺的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

喹啉-8-甲酰胺会发生各种化学反应,包括:

氧化: 此反应可以在分子中引入含氧官能团。

还原: 此反应可以去除含氧官能团或引入氢原子。

取代: 此反应可以将一个官能团替换为另一个官能团。

常用试剂和条件

这些反应中常用的试剂包括像高锰酸钾这样的氧化剂、像硼氢化钠这样的还原剂以及用于取代反应的各种亲核试剂 .

主要形成的产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,喹啉-8-甲酰胺的氧化可以生成喹啉-8-羧酸,而还原可以生成具有不同官能团的喹啉-8-甲酰胺衍生物 .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that quinoline-8-carboxamide and its analogs can modulate key metabolic pathways in cancer cells. For instance, a study identified a quinoline-8-sulfonamide derivative that selectively inhibited the muscle isoform 2 of pyruvate kinase (PKM2), leading to reduced intracellular pyruvate levels in A549 lung cancer cells. This compound demonstrated high selectivity for cancer cells over normal cells, indicating potential for targeted cancer therapy .

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP-1), an important target in cancer drug design, by maintaining the required pharmacophore conformation through intramolecular hydrogen bonding .

Enzyme Inhibition

This compound has been identified as a novel inhibitor of CD38, an NAD+-glycohydrolase enzyme implicated in various diseases including cancer and metabolic disorders. Compounds derived from this compound have been shown to elevate NAD+ tissue levels in experimental models, suggesting their potential as therapeutic agents in metabolic diseases .

| Compound | Target Enzyme | Effect | Reference |

|---|---|---|---|

| This compound | CD38 | Elevates NAD+ levels | |

| Quinoline-8-sulfonamide | PKM2 | Reduces intracellular pyruvate |

Material Science

In addition to biological applications, this compound derivatives are being explored for their utility in material science. Their unique chemical structure allows them to act as building blocks in the synthesis of complex materials and catalysts. The incorporation of quinoline motifs into polymers has shown promise in enhancing the properties of materials used in various industrial applications .

Case Studies

4.1 Study on PKM2 Modulators

A notable study synthesized a series of 8-quinolinesulfonamide derivatives that were evaluated for their ability to modulate PKM2 activity. In vitro tests revealed significant cytotoxic effects on multiple cancer cell lines, including triple-negative breast cancer and glioblastoma multiforme. The structure–activity relationship (SAR) analysis highlighted the importance of specific substitutions on the quinoline ring for enhancing anticancer activity .

4.2 Synthesis and Evaluation of PARP Inhibitors

Another study focused on designing quinoline-8-carboxamides as PARP inhibitors. The synthesized compounds were characterized by their ability to form stable intramolecular hydrogen bonds, which was critical for their inhibitory activity against PARP-1. This work underscores the potential of quinoline derivatives in developing new cancer therapies targeting DNA repair mechanisms .

作用机制

喹啉-8-甲酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,它可以抑制蛋白激酶,而蛋白激酶是细胞存活和增殖的关键调节剂 。 这种抑制会导致抗凋亡蛋白的下调和促凋亡蛋白的上调,最终诱导癌细胞死亡 .

相似化合物的比较

喹啉-8-甲酰胺可以与其他类似化合物进行比较,例如:

喹啉-2-甲酰胺: 另一种具有抗结核活性的喹啉衍生物.

喹啉-4-甲酰胺: 以其抗炎特性而闻名.

喹啉-6-甲酰胺: 正在研究其作为抗病毒剂的潜力.

生物活性

Quinoline-8-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

Quinoline derivatives, including this compound, are known for their wide range of pharmacological properties. They have been investigated for their roles as anticancer agents, enzyme inhibitors, and antimicrobial compounds. The structural features of quinoline derivatives significantly influence their biological activities.

- Inhibition of Enzymes :

- This compound has been identified as a potent inhibitor of CD38, an NAD+-glycohydrolase enzyme involved in NAD+ metabolism. Inhibitors such as 1ah and 1ai have shown the ability to elevate NAD tissue levels in mouse models, indicating potential applications in metabolic disorders and age-related diseases .

- Modulation of Cancer Metabolism :

- Recent studies have demonstrated that this compound derivatives can modulate the activity of muscle isoform 2 of pyruvate kinase (PKM2), a key regulator in cancer cell metabolism. Compound 9a was found to reduce intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and altered cell-cycle distribution . This selective cytotoxicity towards cancer cells over normal cells highlights its potential as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Research has shown that modifications at various positions on the quinoline ring can enhance or diminish its inhibitory effects against specific targets.

Key Findings:

- Substituents at the 4-, 6-, and 8-positions of the quinoline ring were systematically explored to identify more potent CD38 inhibitors. This led to the discovery of compounds that exhibited up to 100-fold increased potency compared to initial hits .

- The introduction of electron-withdrawing groups on the anilide ring significantly improved antiviral activity against H5N1 virus strains while maintaining low cytotoxicity .

Biological Activity Data

The following table summarizes some key findings related to the biological activities of various this compound derivatives:

Case Studies

-

Anticancer Activity :

- A study evaluated a series of quinoline derivatives against multiple cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer). Compound 9a showed significant antiproliferative effects, indicating its potential as a lead compound for further development in cancer therapy .

- CD38 Inhibition :

属性

IUPAC Name |

quinoline-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQRQAOVNXWEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204243 | |

| Record name | 8-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55706-61-1 | |

| Record name | 8-Quinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。